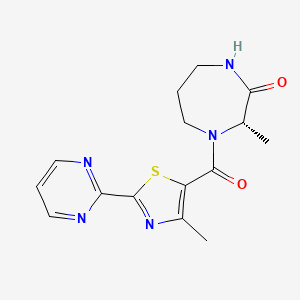
(3S)-3-methyl-4-(2-phenyl-1,3-thiazole-5-carbonyl)-1,4-diazepan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-methyl-4-(2-phenyl-1,3-thiazole-5-carbonyl)-1,4-diazepan-2-one, also known as MTCD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTCD is a diazepanone derivative that exhibits a range of biochemical and physiological effects, making it a promising candidate for drug development. In
Wirkmechanismus
(3S)-3-methyl-4-(2-phenyl-1,3-thiazole-5-carbonyl)-1,4-diazepan-2-one acts as a positive allosteric modulator of the GABA-A receptor, which is the primary inhibitory neurotransmitter in the central nervous system. By enhancing the binding of GABA to its receptor, this compound increases the inhibitory tone of the brain, leading to its anxiolytic, anticonvulsant, and sedative effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including anxiolytic, anticonvulsant, and sedative properties. It has also been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
(3S)-3-methyl-4-(2-phenyl-1,3-thiazole-5-carbonyl)-1,4-diazepan-2-one has several advantages for lab experiments, including its high purity and specificity for the GABA-A receptor. However, its sedative properties can make it challenging to use in behavioral studies, and its potential for abuse and dependence requires careful consideration.
Zukünftige Richtungen
There are several potential future directions for research on (3S)-3-methyl-4-(2-phenyl-1,3-thiazole-5-carbonyl)-1,4-diazepan-2-one, including its use in the treatment of anxiety, epilepsy, and sleep disorders. Additionally, further studies are needed to explore its neuroprotective effects and potential for drug development.
Synthesemethoden
(3S)-3-methyl-4-(2-phenyl-1,3-thiazole-5-carbonyl)-1,4-diazepan-2-one can be synthesized through a multistep process that involves the reaction of 2-phenyl-1,3-thiazole-5-carboxylic acid with methylamine, followed by the addition of acetic anhydride and sodium borohydride. The resulting product is then treated with trifluoroacetic acid to yield this compound in high purity.
Wissenschaftliche Forschungsanwendungen
(3S)-3-methyl-4-(2-phenyl-1,3-thiazole-5-carbonyl)-1,4-diazepan-2-one has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders. It has been shown to exhibit anxiolytic, anticonvulsant, and sedative properties, making it a promising candidate for the treatment of anxiety, epilepsy, and sleep disorders.
Eigenschaften
IUPAC Name |
(3S)-3-methyl-4-(2-phenyl-1,3-thiazole-5-carbonyl)-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-11-14(20)17-8-5-9-19(11)16(21)13-10-18-15(22-13)12-6-3-2-4-7-12/h2-4,6-7,10-11H,5,8-9H2,1H3,(H,17,20)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRCPXUHDLNDFW-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCCN1C(=O)C2=CN=C(S2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NCCCN1C(=O)C2=CN=C(S2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3R,5S)-3,5-dimethyl-4-(2,2,2-trifluoroethyl)piperazin-1-yl]-(1H-indazol-3-yl)methanone](/img/structure/B7352155.png)
![(3S)-4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352168.png)
![(3S)-4-[2-(2-chloro-5-methylphenoxy)acetyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352183.png)
![(3S)-3-methyl-4-(6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carbonyl)-1,4-diazepan-2-one](/img/structure/B7352190.png)
![(3S)-4-[5-(4-fluorophenyl)furan-2-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352196.png)
![(3S)-3-methyl-4-[4-(1,2,4-triazol-1-ylmethyl)benzoyl]-1,4-diazepan-2-one](/img/structure/B7352201.png)
![(3S)-3-methyl-4-[3-(1,2,4-triazol-1-yl)propanoyl]-1,4-diazepan-2-one](/img/structure/B7352211.png)
![(3S)-3-methyl-4-[2-(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)acetyl]-1,4-diazepan-2-one](/img/structure/B7352217.png)
![2-methyl-3-[2-[(2S)-2-methyl-3-oxo-1,4-diazepan-1-yl]-2-oxoethyl]quinazolin-4-one](/img/structure/B7352221.png)
![(3S)-4-[3-(2-chlorophenoxy)propanoyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352225.png)
![(3S)-4-[2-[4-(3,5-dimethylpyrazol-1-yl)phenyl]acetyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352242.png)

![(3S)-3-methyl-4-[5-methyl-1-(4-methylphenyl)triazole-4-carbonyl]-1,4-diazepan-2-one](/img/structure/B7352251.png)
![(3S)-4-[1-(3-chlorophenyl)-5-methyltriazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352264.png)